![molecular formula C13H13NO4 B2803383 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid CAS No. 96296-38-7](/img/structure/B2803383.png)
3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid, also known as Indoxyl Carboxylic Acid (ICA), is a heterocyclic compound with a wide range of applications in the field of scientific research. It is a derivative of indole, an aromatic heterocyclic compound with a five-membered ring structure containing a nitrogen atom, and is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. ICA has been found to be useful in the synthesis of a variety of compounds, including indole derivatives, indolizines, indolones, and indolines. ICA is also used in the synthesis of other compounds, such as indolizines, indolones, and indolines.
Scientific Research Applications
Synthesis and Chemical Transformations
3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid serves as a versatile precursor in the synthesis of complex heterocyclic compounds. For instance, it is used in the synthesis of pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate through intramolecular cyclizations. These processes involve the formation of key substrates featuring acyl azide and isocyanate functionalities, leading to the target ring systems after thermal treatment (Kaptı, Dengiz, & Balcı, 2016). Additionally, it has been utilized in the synthesis of novel indole-benzimidazole derivatives, demonstrating its utility in creating bioactive compounds (Wang, Liu, Xu, Jiang, & Kang, 2016).
Photophysical Properties
The photophysical behavior of derivatives of 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid has been studied, revealing unique properties such as reverse solvatochromism, high quantum yield, and potential applications in labeling agents, bio- or analytical sensors, and optoelectronic devices. This indicates its significance in developing new materials for technological applications (Bozkurt & Doğan, 2018).
Electrochemiluminescence and Coordination Chemistry
3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid and its derivatives have been investigated for their role in generating highly intense electrochemiluminescence (ECL) when used as ligands in transition metal complexes. This research opens up new avenues for its application in sensing and imaging technologies (Feng, Ma, Zhang, Li, & Zhao, 2016).
Medicinal Chemistry
In medicinal chemistry, this compound has been a key intermediate in the discovery and development of novel pharmaceutical agents. For example, its derivatives have been explored as selective CysLT1 antagonists, highlighting its potential in drug development for treating conditions mediated by cysteinyl leukotrienes (Chen, Yang, Wang, Xie, & Nan, 2016).
Mechanism of Action
Target of Action
The primary targets of 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid are currently unknown. This compound is structurally similar to other indole derivatives, which have been found to interact with various biological targets . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Generally, indole derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . The exact interaction would depend on the specific target and the compound’s chemical structure.
Biochemical Pathways
Indole derivatives can influence a variety of biochemical pathways depending on their targets
Pharmacokinetics
The compound’s ethoxy and carboxylic acid groups could potentially influence its solubility and permeability, affecting its absorption and distribution . The compound’s metabolism and excretion would likely involve enzymatic transformations and renal or hepatic clearance, respectively .
Result of Action
The molecular and cellular effects of 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid’s action are currently unknown. The effects would depend on the compound’s specific targets and the changes induced by its interaction with these targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and its ability to interact with its targets. The presence of other molecules could lead to competitive or noncompetitive inhibition .
properties
IUPAC Name |
3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-18-11(15)7-9-8-5-3-4-6-10(8)14-12(9)13(16)17/h3-6,14H,2,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSJKIFUOUFTQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.